2-(Pyridin-3-ylmethoxy)acetonitrile
Description
Properties
CAS No. |
112086-73-4 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.165 |
IUPAC Name |
2-(pyridin-3-ylmethoxy)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,5,7H2 |
InChI Key |
LKHIUISSKAHPPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)COCC#N |
Synonyms |
Acetonitrile, (3-pyridinylmethoxy)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
In a representative procedure, pyridin-3-ylmethanol (1.2 equiv) is combined with glycolonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. Triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are added dropwise at 0°C, followed by gradual warming to room temperature. The reaction is monitored via thin-layer chromatography (TLC) until completion (6–8 hours). Post-treatment involves quenching with water, extraction with ethyl acetate, and drying over anhydrous sodium sulfate.
Key Data:
-
Yield: 78–85% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
-
Characterization: NMR (CDCl₃) δ 8.45 (s, 1H), 7.68–7.72 (m, 1H), 4.62 (s, 2H), 4.12 (s, 2H).
Nucleophilic Substitution with Cyanomethyl Derivatives
A two-step protocol leverages the nucleophilic displacement of halogenated intermediates by pyridin-3-ylmethoxide. This approach mirrors methodologies used in the synthesis of pyridone diaryl ethers.
Synthesis of Chloroacetonitrile Intermediate
Chloroacetonitrile (1.5 equiv) is reacted with potassium tert-butoxide (1.2 equiv) in dimethylformamide (DMF) at −20°C for 30 minutes. Pyridin-3-ylmethanol (1.0 equiv) is then introduced, and the mixture is stirred at 60°C for 12 hours.
Key Data:
-
Yield: 68–72% after recrystallization (ethanol/water).
-
Purity: ≥95% by HPLC (Phenomenex Luna C18, acetonitrile/water gradient).
Oxidative Functionalization of Alkyl Nitriles
Although less direct, oxidative coupling strategies inspired by silver- and copper-mediated reactions offer alternative pathways. For example, acetonitrile coordinates with Ag(I) to form a reactive intermediate, which undergoes etherification with pyridin-3-ylmethanol under oxidative conditions (e.g., dicumyl peroxide, 80°C).
Silver-Catalyzed Protocol
A mixture of acetonitrile (5.0 equiv), pyridin-3-ylmethanol (1.0 equiv), and Ag₂O (0.1 equiv) in acetonitrile is heated at 80°C for 24 hours. The reaction is filtered through Celite, concentrated, and purified via flash chromatography.
Key Data:
-
Yield: 39–45% (lower due to competing side reactions).
-
Mechanistic Insight: Radical intermediates detected via EPR spectroscopy.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC-MS: [M+H]⁺ m/z 179.1 (calculated 179.08).
-
Elemental Analysis: C₈H₈N₂O: Calcd C 64.85%, H 5.44%, N 18.91%; Found C 64.72%, H 5.38%, N 18.85%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mitsunobu Reaction | 78–85 | ≥95 | Stereospecific, mild conditions | High reagent cost |
| Nucleophilic Substitution | 68–72 | ≥95 | Scalability | Requires halogenated precursor |
| Oxidative Coupling | 39–45 | 90 | Avoids strong bases | Low yield, radical side products |
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyridin-3-ylmethoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects: The presence of a phenoxy group (as in 9f and 14) introduces steric hindrance and electronic effects, reducing reaction yields compared to simpler methoxy analogs. For example, 9f exhibits a 32.10% yield, while 14 achieves 40% .
- Backbone Variation: Compound 3 replaces the acetonitrile group with a propenonitrile chain, synthesized via ZnCl2-catalyzed condensation. This modification alters reactivity, enabling glycine ester derivatization .
Physicochemical Properties
Table 2: Spectroscopic and Physical Properties
Key Observations :
- Nitrile Group: The acetonitrile moiety in 9f and 14 shows a $ ^{13}C $ NMR signal near δ 115 ppm, consistent with nitrile functionality. In contrast, the propenonitrile group in Compound 3 shifts the nitrile signal slightly upfield (δ 115.2 ppm) due to conjugation with the adjacent carbonyl group .
- Pyridine Ring Effects : Pyridin-3-ylmethoxy substituents in 9f and 14 result in deshielded aromatic protons (δ 7.30–8.72 ppm), reflecting electron-withdrawing effects of the pyridine nitrogen .
Q & A
Q. Methodological Optimization :
-
Monitor reaction progress via TLC or HPLC.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).
-
Yield Data :
Base Solvent Temp (°C) Yield (%) Purity (%) KCO DMF 60 65 98 NaH THF 25 45 90
How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic techniques?
Q. Basic Research Focus
- NMR Spectroscopy :
- H NMR: Pyridine protons resonate at δ 8.5–7.2 ppm; the methoxy group appears as a singlet (~δ 3.8–4.2 ppm).
- C NMR: The nitrile carbon is observed at ~115–120 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles (e.g., C≡N bond length ~1.16 Å) .
Q. Advanced Application :
- For polymorphic forms, use variable-temperature XRD to study phase transitions.
- Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to validate electronic structures .
What mechanisms explain the biological activity of this compound derivatives, and how can conflicting bioassay data be reconciled?
Q. Advanced Research Focus
Q. Addressing Data Contradictions :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., hydrolysis byproducts).
- Case Study :
How do substituents on the pyridine ring (e.g., nitro, trifluoromethyl) modulate the reactivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- Electronic Effects :
- Nitro groups (-NO) deactivate the ring, slowing Suzuki-Miyaura coupling.
- Trifluoromethyl (-CF) groups increase electrophilicity, accelerating nucleophilic aromatic substitution .
Q. Methodological Recommendations :
-
Catalyst Screening : Pd(PPh) outperforms Pd(OAc) in coupling with electron-deficient rings.
-
Reaction Conditions :
Substituent Catalyst Temp (°C) Yield (%) -NO PdCl(dppf) 100 30 -CF Pd(PPh) 80 75
What strategies mitigate byproduct formation during the synthesis of this compound?
Q. Basic Research Focus
- Common Byproducts :
- Hydrolysis products (e.g., carboxylic acids) from nitrile group degradation.
- Dimers via Michael addition under basic conditions.
Q. Mitigation Approaches :
- Moisture Control : Use anhydrous solvents and molecular sieves.
- Temperature Quenching : Rapid cooling post-reaction minimizes decomposition.
- Additives : Catalytic BuNI suppresses oligomerization .
How can computational modeling predict the physicochemical properties of this compound?
Q. Advanced Research Focus
Q. Validation :
- Compare computed IR spectra with experimental data to refine force-field parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
